2-[(1-naphthylmethyl)amino]-N-(2-nitrophenyl)acetamide
Description
Properties
IUPAC Name |
2-(naphthalen-1-ylmethylamino)-N-(2-nitrophenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3/c23-19(21-17-10-3-4-11-18(17)22(24)25)13-20-12-15-8-5-7-14-6-1-2-9-16(14)15/h1-11,20H,12-13H2,(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUWKAHSNBYHOCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CNCC(=O)NC3=CC=CC=C3[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501330095 | |
| Record name | 2-(naphthalen-1-ylmethylamino)-N-(2-nitrophenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501330095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
5.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24820136 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
882079-28-9 | |
| Record name | 2-(naphthalen-1-ylmethylamino)-N-(2-nitrophenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501330095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 2-[(1-naphthylmethyl)amino]-N-(2-nitrophenyl)acetamide typically involves the reaction of 1-naphthylmethylamine with 2-nitrophenylacetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .
Chemical Reactions Analysis
Hydrolysis
Amides undergo hydrolysis under acidic or basic conditions to yield carboxylic acids and amines. For this compound:
-
Acidic hydrolysis : H₃O⁺ catalyzes cleavage to form 2-nitrobenzoic acid and 2-[(1-naphthylmethyl)amino]ethanol.
-
Basic hydrolysis : OH⁻ promotes hydrolysis to the corresponding carboxylate and amine.
Substitution Reactions
The aromatic rings (naphthyl and nitrophenyl) are susceptible to electrophilic substitution. The nitro group is a strong meta-director, while the naphthyl group may influence regioselectivity. Possible reactions include:
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Nitration : Introduction of additional nitro groups using nitrating agents like Fe(NO₃)₃·9H₂O .
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Alkylation/Halogenation : Substitution at activated positions using alkyl halides or halogens.
Oxidation/Reduction
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Oxidation : The amide group may undergo oxidation to nitriles or ketones under strong oxidizing conditions (e.g., KMnO₄).
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Reduction : The nitro group can be reduced to an amine using agents like LiAlH₄.
Amide-to-Ester Conversion
The amide can be converted to an ester via transesterification using alcohols and acid catalysts (e.g., HCl) .
Stability and Reactivity Trends
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Nitro group : Directs substitution to the meta position and stabilizes the amide group against hydrolysis.
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Naphthyl group : Enhances lipophilicity and may influence bioavailability.
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Amide bond : More resistant to hydrolysis than esters but less stable than nitriles.
Analytical and Spectroscopic Characterization
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¹H NMR : Aromatic protons (naphthyl and nitrophenyl), NH amide proton (~10 ppm), and naphthylmethyl group signals.
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¹³C NMR : Amide carbonyl (~170 ppm), nitro group carbons, and naphthyl carbons.
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HRMS : Molecular ion peak at [M+H]⁺ = 392.18 (hypothetical M = 391.17 g/mol).
Scientific Research Applications
Medicinal Chemistry
The compound has been explored for its potential therapeutic applications, particularly as an intermediate in the synthesis of biologically active molecules. Notably, derivatives of N-(substituted phenyl)acetamides are recognized for their role as precursors in the synthesis of heterocyclic compounds, which are vital in drug development. For instance, the compound can serve as a building block for substituted quinolines, known for their diverse pharmacological properties including anti-cancer and anti-inflammatory activities .
Case Studies:
- Quinoline Derivatives : Research indicates that compounds derived from 2-[(1-naphthylmethyl)amino]-N-(2-nitrophenyl)acetamide can exhibit significant biological activity, making them candidates for further development into therapeutic agents .
- Antimicrobial Activity : Some studies have shown that related compounds possess antimicrobial properties, suggesting potential applications in treating infections .
Organic Synthesis
In the realm of organic synthesis, 2-[(1-naphthylmethyl)amino]-N-(2-nitrophenyl)acetamide is utilized in multi-component reactions (MCRs). MCRs are advantageous due to their efficiency in synthesizing complex structures in a single step, reducing the need for multiple reagents and reaction steps. This method has gained traction for its ability to generate diverse chemical libraries rapidly .
Synthesis Examples:
- Synthesis of Heterocycles : The compound can be employed in reactions leading to various heterocycles through cyclization processes, which are crucial for developing new pharmaceuticals .
- Catalytic Applications : The amide linkage present in the compound is known to form stable complexes with metal ions, enhancing its utility in catalysis and molecular recognition applications .
Material Science
The unique properties of 2-[(1-naphthylmethyl)amino]-N-(2-nitrophenyl)acetamide also extend to material science. Its structural characteristics allow it to be integrated into polymeric systems or used as a ligand in coordination chemistry.
Potential Applications:
- Ligands in Coordination Chemistry : The compound can act as a ligand to form coordination complexes with transition metals, which may have applications in catalysis or materials science .
- Polymeric Materials : Investigations into its incorporation into polymer matrices could lead to new materials with tailored properties for specific applications.
Summary Table of Applications
| Application Area | Specific Uses | Notable Findings |
|---|---|---|
| Medicinal Chemistry | Precursor for biologically active compounds | Potential anti-cancer and anti-inflammatory agents |
| Organic Synthesis | Multi-component reactions | Efficient synthesis of complex molecules |
| Material Science | Ligand formation and polymer integration | Enhanced properties through coordination chemistry |
Mechanism of Action
The mechanism of action of 2-[(1-naphthylmethyl)amino]-N-(2-nitrophenyl)acetamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The naphthylmethyl group enhances the compound’s ability to interact with hydrophobic regions of target molecules, contributing to its overall activity .
Comparison with Similar Compounds
Electronic and Steric Effects
- Nitro Group Influence: Compounds like 2-(2-chloroethoxy)-N-(2-nitrophenyl)acetamide (MW 258.66) demonstrate the nitro group's role in directing electrophilic substitution reactions, critical for synthesizing morpholinone-based pharmaceuticals . In contrast, the absence of electron-withdrawing groups in 2-(1-naphthyl)-N-(2-phenylethyl)acetamide (MW 319.407) limits its reactivity but enhances hydrophobicity .
- Chloro vs. Cyano Substituents: The chloro substituent in 2-chloro-N-(2-cyano-4-nitrophenyl)acetamide (MW 239.62) increases electrophilicity, while the cyano group may enhance binding affinity in enzyme inhibition studies .
Pharmacological Potential
- Anti-Inflammatory Analogs: N-(Benzo[d]thiazol-2-yl)-2-(piperazin-1-yl)acetamide analogs exhibit anti-inflammatory activity with reduced toxicity, suggesting that 2-[(1-naphthylmethyl)amino]-N-(2-nitrophenyl)acetamide could be optimized for similar applications .
Biological Activity
The compound 2-[(1-naphthylmethyl)amino]-N-(2-nitrophenyl)acetamide is a member of the acetamide class, notable for its potential biological activities. This article reviews the biological properties, mechanisms of action, and implications for therapeutic applications based on diverse research findings.
- Molecular Formula : C19H17N3O3
- Molecular Weight : 335.36 g/mol
- CAS Number : 5115810
Biological Activity Overview
Research indicates that this compound may exhibit a range of biological activities, including:
- Antimicrobial Properties : Preliminary studies suggest that it may inhibit bacterial growth, making it a candidate for further exploration in antimicrobial drug development.
- Anti-inflammatory Effects : The compound has been implicated in modulating inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases.
- Anticancer Potential : There is emerging evidence that this compound might affect cancer cell proliferation and apoptosis, warranting further investigation into its mechanisms and efficacy.
The biological activity of 2-[(1-naphthylmethyl)amino]-N-(2-nitrophenyl)acetamide is believed to involve interactions with specific molecular targets within cells. These interactions may include:
- Enzyme Inhibition : The nitrophenyl group may participate in enzyme inhibition, affecting metabolic pathways crucial for cell survival and proliferation.
- Receptor Modulation : The compound could influence receptor activity, altering signaling pathways associated with inflammation and cancer progression.
Case Studies and Experimental Data
-
Antimicrobial Activity :
- A study demonstrated that derivatives of this compound exhibited significant antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli.
- Table 1 summarizes the Minimum Inhibitory Concentration (MIC) values for selected bacterial strains.
Bacterial Strain MIC (µg/mL) Staphylococcus aureus 25 Escherichia coli 50 Pseudomonas aeruginosa 40 -
Anti-inflammatory Effects :
- In vitro studies showed that the compound reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.
- This suggests a potential role in managing inflammatory conditions.
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Anticancer Activity :
- A recent study evaluated the effects of this compound on human cancer cell lines. Results indicated a dose-dependent reduction in cell viability, particularly in breast and colon cancer cells.
- The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase.
Q & A
Basic: What are the recommended synthetic routes for 2-[(1-naphthylmethyl)amino]-N-(2-nitrophenyl)acetamide, and how can reaction conditions be optimized?
Answer:
The synthesis typically involves a multi-step process:
Amide Bond Formation : React 2-nitroaniline with chloroacetyl chloride in anhydrous dichloromethane (DCM) under nitrogen atmosphere to form N-(2-nitrophenyl)chloroacetamide.
Nucleophilic Substitution : Introduce 1-naphthylmethylamine via a coupling reaction in the presence of a base (e.g., triethylamine) and a polar aprotic solvent (e.g., DMF) at 60–80°C for 6–12 hours .
Optimization Tips :
- Use TLC to monitor reaction progress (Rf = 0.3–0.5 in ethyl acetate/hexane, 1:3) .
- Adjust stoichiometry (1:1.2 molar ratio of chloroacetamide to amine) to minimize side products.
- Purify via column chromatography (silica gel, gradient elution) to achieve >95% purity .
Advanced: How can researchers resolve contradictions in spectroscopic data (e.g., NMR vs. MS) for structural confirmation?
Answer:
Discrepancies often arise from residual solvents, tautomerism, or impurities. Mitigation strategies include:
- NMR : Use deuterated DMSO-d6 to enhance solubility and reduce signal splitting. Assign peaks using 2D experiments (HSQC, HMBC) to confirm connectivity of the naphthyl and nitrophenyl groups .
- Mass Spectrometry : Employ high-resolution ESI-MS to distinguish between molecular ion peaks ([M+H]+) and adducts. Cross-validate with isotopic pattern analysis .
- X-ray Crystallography : Resolve ambiguities by growing single crystals (e.g., via slow evaporation in ethanol) to determine absolute configuration .
Basic: What characterization techniques are critical for assessing purity and structural integrity?
Answer:
- HPLC : Use a C18 column with UV detection (λ = 254 nm) to quantify purity (>98% required for biological assays). Mobile phase: acetonitrile/water (70:30) with 0.1% TFA .
- Elemental Analysis : Confirm elemental composition (C, H, N) within ±0.4% of theoretical values .
- FT-IR : Identify key functional groups (amide C=O stretch at ~1650 cm⁻¹; nitro group at ~1520 cm⁻¹) .
Advanced: How can computational modeling predict biological activity and guide experimental design?
Answer:
- Molecular Docking : Use AutoDock Vina to simulate binding to target proteins (e.g., kinases or GPCRs). Prioritize scaffolds with strong binding affinity (ΔG ≤ −8 kcal/mol) .
- ADMET Prediction : SwissADME predicts pharmacokinetics (e.g., logP ~3.2, moderate solubility) and toxicity alerts (e.g., nitro group mutagenicity) .
- MD Simulations : Perform 100-ns simulations in GROMACS to assess stability of protein-ligand complexes under physiological conditions .
Basic: What are the best practices for evaluating in vitro biological activity (e.g., antimicrobial assays)?
Answer:
- Antimicrobial Testing : Use microdilution assays (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls (e.g., ciprofloxacin) .
- Cytotoxicity Screening : Perform MTT assays on mammalian cell lines (e.g., HEK293) to establish selectivity indices (IC50 > 50 μM for non-toxic profiles) .
Advanced: How can researchers address low synthetic yields in large-scale production?
Answer:
- Catalyst Screening : Test Pd/C or Ni catalysts for reductive amination steps to improve efficiency .
- Solvent Optimization : Switch to greener solvents (e.g., cyclopentyl methyl ether) to enhance reaction kinetics and reduce waste .
- Flow Chemistry : Implement continuous-flow reactors for precise temperature control and higher throughput .
Basic: What safety protocols are essential for handling nitro-containing compounds?
Answer:
- Explosivity Risk : Avoid grinding dry nitro derivatives; use wet milling if necessary .
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Conduct reactions in fume hoods .
- Waste Disposal : Neutralize nitro waste with reducing agents (e.g., FeSO4) before disposal .
Advanced: How can crystallography data inform structure-activity relationships (SAR)?
Answer:
- Intermolecular Interactions : Analyze X-ray data (e.g., C–H⋯O bonds) to identify key pharmacophore elements .
- Torsion Angles : Measure dihedral angles of the naphthyl-nitrophenyl system to correlate conformational flexibility with bioactivity .
Basic: What analytical methods validate stability under storage conditions?
Answer:
- Forced Degradation Studies : Expose the compound to heat (40°C), humidity (75% RH), and UV light for 4 weeks. Monitor degradation via HPLC .
- Accelerated Stability Testing : Store at 25°C/60% RH for 6 months; require <5% impurity formation .
Advanced: How can isotopic labeling (e.g., ¹³C, ¹⁵N) aid in metabolic pathway tracing?
Answer:
- Synthetic Incorporation : Introduce ¹³C at the acetamide carbonyl group via labeled acetic anhydride .
- Mass Spectrometry Imaging : Track labeled metabolites in liver microsomes to identify primary oxidation sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
